molecular formula C23H27NO4 B586241 21-Deacetoxy 11-Oxodeflazacort CAS No. 13649-83-7

21-Deacetoxy 11-Oxodeflazacort

Cat. No.: B586241
CAS No.: 13649-83-7
M. Wt: 381.472
InChI Key: JXURBWVPEBHVSO-LFXAUQRBSA-N
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Description

21-Deacetoxy 11-Oxodeflazacort is a synthetic glucocorticoid derivative of deflazacort. It is known for its anti-inflammatory and immunosuppressive properties, making it valuable in medical research and treatment of various inflammatory and autoimmune diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 21-Deacetoxy 11-Oxodeflazacort typically involves the deacetylation of deflazacort at position 21. This process is carried out using specific reagents and conditions to ensure the removal of the acetyl group without affecting other functional groups in the molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment helps in optimizing the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 21-Deacetoxy 11-Oxodeflazacort undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols .

Scientific Research Applications

21-Deacetoxy 11-Oxodeflazacort has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference standard in various chemical analyses and experiments.

    Biology: It is used in studies related to cellular processes and molecular biology.

    Medicine: It is used in the development of treatments for inflammatory and autoimmune diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

21-Deacetoxy 11-Oxodeflazacort exerts its effects by acting on the glucocorticoid receptor. Upon binding to the receptor, it modulates the expression of specific genes involved in inflammatory and immune responses. This leads to the suppression of inflammation and immune activity, providing therapeutic benefits in conditions such as Duchenne muscular dystrophy .

Comparison with Similar Compounds

    Deflazacort: The parent compound from which 21-Deacetoxy 11-Oxodeflazacort is derived.

    Prednisolone: Another glucocorticoid with similar anti-inflammatory properties.

    Dexamethasone: A potent glucocorticoid used in various inflammatory and autoimmune conditions

Uniqueness: this compound is unique due to its specific structural modifications, which enhance its anti-inflammatory and immunosuppressive properties while reducing potential side effects compared to other glucocorticoids .

Properties

IUPAC Name

(1S,2S,4R,8S,9S,12S,13R)-8-acetyl-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-triene-11,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-12(25)23-19(28-13(2)24-23)10-17-16-6-5-14-9-15(26)7-8-21(14,3)20(16)18(27)11-22(17,23)4/h7-9,16-17,19-20H,5-6,10-11H2,1-4H3/t16-,17-,19+,20+,21-,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXURBWVPEBHVSO-LFXAUQRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2(C(O1)CC3C2(CC(=O)C4C3CCC5=CC(=O)C=CC45C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(CC(=O)[C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747413
Record name (4aR,4bS,6aS,6bS,9aR,10aS,10bS)-6b-Acetyl-4a,6a,8-trimethyl-4b,6,6a,6b,9a,10,10a,10b,11,12-decahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1,3]oxazole-2,5(4aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13649-83-7
Record name (4aR,4bS,6aS,6bS,9aR,10aS,10bS)-6b-Acetyl-4a,6a,8-trimethyl-4b,6,6a,6b,9a,10,10a,10b,11,12-decahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1,3]oxazole-2,5(4aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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